Cucumechinoside F
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Overview
Description
Cucumechinoside F is a triterpene glycoside isolated from sea cucumbers, which are marine animals belonging to the class Holothuroidea. This compound is known for its diverse biological activities, including cytotoxic, antifungal, antiviral, and hemolytic properties . Triterpene glycosides like this compound are characterized by their complex structures, which include a carbohydrate chain and a triterpene aglycone.
Preparation Methods
The preparation of Cucumechinoside F typically involves extraction from sea cucumbers. One effective method is supercritical carbon dioxide extraction, which can yield high amounts of triterpene glycosides with minimal impurities . This method involves the use of carbon dioxide in its supercritical state, often combined with a co-solvent like ethanol, to extract the desired compounds. The process is more efficient and environmentally friendly compared to traditional solvent extraction methods.
Chemical Reactions Analysis
Cucumechinoside F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Cucumechinoside F has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development. In biology, it is investigated for its cytotoxic effects on cancer cells and its antifungal and antiviral activities . In medicine, this compound is explored for its potential therapeutic applications, including its use as an antiparasitic agent . In industry, it is used in the development of natural products and bioactive compounds.
Mechanism of Action
The mechanism of action of Cucumechinoside F involves its interaction with cellular membranes and enzymes. It is known to disrupt the integrity of cell membranes, leading to cell lysis and death. This is particularly effective against fungal and viral pathogens . Additionally, this compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activities.
Comparison with Similar Compounds
Cucumechinoside F is similar to other triterpene glycosides isolated from sea cucumbers, such as holothurin B and intercedenside A . it is unique in its specific carbohydrate chain composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications. Similar compounds include other triterpene glycosides like typicosides and cucumariosides, which also exhibit cytotoxic and antifungal properties .
Properties
CAS No. |
125640-35-9 |
---|---|
Molecular Formula |
C54H86O31S3 |
Molecular Weight |
1327.4 g/mol |
IUPAC Name |
[2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-[3,5-dihydroxy-4-methoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H86O31S3/c1-23(2)18-25(55)19-53(8)32-13-16-52(7)28-10-11-31-50(4,5)33(14-15-51(31,6)27(28)12-17-54(32,52)49(63)84-53)79-48-43(35(57)30(21-74-48)85-88(70,71)72)82-46-37(59)36(58)40(24(3)77-46)80-45-26(20-75-86(64,65)66)41(38(60)44(62)83-45)81-47-39(61)42(73-9)34(56)29(78-47)22-76-87(67,68)69/h10,23-24,26-27,29-48,56-62H,11-22H2,1-9H3,(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI Key |
XAZBKSDGZOMATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)O)O)OC9C(C(C(C(O9)COS(=O)(=O)O)O)OC)O)COS(=O)(=O)O |
Origin of Product |
United States |
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